(4-Chloro-2-cyclopropylphenyl)boronic acid
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Overview
Description
(4-Chloro-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C₉H₁₀BClO₂ and a molecular weight of 196.44 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a cyclopropyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (4-Chloro-2-cyclopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃) . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are facilitated by palladium catalysts and involve the coupling of aryl halides with boronic acids under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate or sodium hydroxide), and a solvent (such as ethanol or water) . The reaction is usually carried out at temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
(4-Chloro-2-cyclopropylphenyl)boronic acid can be compared with other boronic acids used in Suzuki-Miyaura coupling reactions, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Bromophenylboronic acid: Contains a bromine substituent on the phenyl ring.
Cyclopropylboronic acid: Contains a cyclopropyl group without additional substituents.
The uniqueness of this compound lies in its combination of a chlorine atom and a cyclopropyl group on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions .
Properties
Molecular Formula |
C9H10BClO2 |
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Molecular Weight |
196.44 g/mol |
IUPAC Name |
(4-chloro-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,12-13H,1-2H2 |
InChI Key |
LAGOAFXOVBLGMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C2CC2)(O)O |
Origin of Product |
United States |
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